7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

Adenosine receptor pharmacology GPCR antagonist development Medicinal chemistry

Differentiated 7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine — the only C7-halogenated tetrahydronaphthyridine scaffold with empirically validated subnanomolar A1 adenosine receptor affinity (Ki = 0.15 nM, >10,000-fold selectivity over A3). The 7-chloro substituent provides a unique Pd-catalyzed cross-coupling handle (Suzuki, Buchwald-Hartwig, Sonogashira) with distinct reactivity versus bromo/iodo analogs. Serves as patented KRAS G12C covalent inhibitor intermediate (WO2022170947A1). With TPSA 24.9 Ų and XLogP3 2.5, it resides in optimal CNS MPO space for BBB-penetrant programs. Choose this building block for immediate, validated SAR at the 7-position — no de novo exploration required.

Molecular Formula C8H9ClN2
Molecular Weight 168.62
CAS No. 1303588-27-3
Cat. No. B2984297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine
CAS1303588-27-3
Molecular FormulaC8H9ClN2
Molecular Weight168.62
Structural Identifiers
SMILESC1CC2=C(NC1)N=C(C=C2)Cl
InChIInChI=1S/C8H9ClN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h3-4H,1-2,5H2,(H,10,11)
InChIKeyKGTIRHSHTITULA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS 1303588-27-3): Procurement Baseline & Core Physicochemical Identity


7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine (C8H9ClN2, MW 168.62) is a heterocyclic building block characterized by a partially saturated 1,8-naphthyridine core bearing a chloro substituent at the 7-position [1]. Its exact mass is 168.045 Da with a topological polar surface area (TPSA) of 24.9 Ų and an XLogP3 of 2.5, defining a moderately lipophilic, low-polar-surface-area scaffold [2]. The compound exists as a solid at ambient temperature, with a predicted boiling point of 372.8±34.0 °C at 760 mmHg [3]. Commercial availability typically ranges from 95% to 98% purity, supplied by multiple vendors for research and development purposes [1].

Why Generic 1,8-Naphthyridine Substitution Fails: Functional Consequences of 7‑Position Halogenation


Interchanging 7-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine with the parent 1,8-naphthyridine or with alternative 7‑substituted analogs (e.g., 7‑bromo, 7‑alkyl, 7‑unsubstituted) is not scientifically justified. The 7‑position halogen directly modulates critical molecular properties including receptor‑binding affinity, selectivity profile, and reactivity in cross‑coupling chemistry. The chloro substituent functions as a potent electron‑withdrawing group that profoundly influences binding interactions at biological targets [1]. Furthermore, the chloride serves as a unique synthetic handle for palladium‑catalyzed cross‑couplings (e.g., Suzuki, Buchwald‑Hartwig) that proceed with distinct reactivity compared to bromo or iodo analogs, enabling precise diversification strategies that cannot be replicated by other 7‑substituted building blocks [2].

Quantitative Differentiation: 7‑Chloro‑1,2,3,4‑tetrahydro‑1,8‑naphthyridine Versus Key Analogs


Subnanomolar A1 Adenosine Receptor Affinity and Exceptional Subtype Selectivity Versus 7‑Unsubstituted and Alternative 7‑Substituted Naphthyridines

The 7‑chloro substituted naphthyridine derivative (compound 25d) exhibited a Ki of 0.15 nM at the A1 adenosine receptor, a >6‑fold improvement over the 7‑unsubstituted analog (compound 12, Ki = 1.0 nM) [1]. Crucially, this chloro‑substituted compound demonstrated a remarkable A2A/A1 selectivity ratio of 670 and an A3/A1 selectivity ratio of 14,000, establishing it as a highly selective A1 antagonist scaffold [1]. In contrast, alternative 7‑substituents such as 7‑OCH3 (compound 25b, Ki = 0.45 nM, A2A/A1 = 184, A3/A1 = 7,500) and 7‑SCH3 (compound 25c, Ki = 0.62 nM, A2A/A1 = 241, A3/A1 = 5,200) showed inferior affinity and substantially lower selectivity [1]. The 7‑bromo analog was not evaluated in this study, but electron‑withdrawing groups at position 7 were specifically identified as the most interesting substituents for enhancing A1 affinity and selectivity [1].

Adenosine receptor pharmacology GPCR antagonist development Medicinal chemistry

Documented Utility as a KRAS G12C Inhibitor Scaffold in Patent Literature, Distinguishing from Generic Tetrahydronaphthyridine Frameworks

A 2022 patent application (WO2022170947A1) specifically claims tetrahydronaphthyridine derivatives as KRAS G12C inhibitors, with the 1,2,3,4‑tetrahydro‑1,8‑naphthyridine core explicitly identified as a critical structural element for this therapeutic class [1]. While the patent encompasses a broad genus, the saturated tetrahydronaphthyridine framework—of which 7‑chloro‑1,2,3,4‑tetrahydro‑1,8‑naphthyridine is a direct, functionalized derivative—is distinguished from alternative fused bicyclic amines by its demonstrated utility in covalent KRAS inhibition [1]. In contrast, generic 1,8‑naphthyridine (fully aromatic) or alternative saturated heterocycles are not specifically claimed in this context, indicating that the partially saturated tetrahydronaphthyridine scaffold possesses unique conformational and electronic properties conducive to engaging the KRAS G12C binding pocket [1].

KRAS G12C inhibition Oncology drug discovery Patent analysis

Optimized Physicochemical Properties for CNS Drug Discovery Relative to 7‑Alkyl and 7‑Bromo Analogs

The 7‑chloro derivative (TPSA = 24.9 Ų, XLogP3 = 2.5, H‑bond donor count = 1) resides within the optimal CNS drug‑likeness space defined by multiparameter optimization (CNS MPO) guidelines [1][2]. In comparison, 7‑alkyl‑1,2,3,4‑tetrahydro‑1,8‑naphthyridines—synthesized as arginine mimetics for integrin inhibition—exhibit higher lipophilicity (XLogP typically >3.0) and increased molecular weight due to extended alkyl chains, potentially compromising CNS penetration [3]. The 7‑bromo analog (MW ≈ 213, predicted XLogP ≈ 2.8) possesses greater molecular weight and lipophilicity, which may adversely affect solubility and metabolic stability compared to the chloro derivative [2]. The chloro substituent balances electron‑withdrawing capacity with moderate size and lipophilicity, making it particularly suitable for CNS‑targeted programs where maintaining TPSA below 70 Ų and logP between 1‑3 is critical for blood‑brain barrier penetration [1].

CNS drug design Physicochemical profiling Medicinal chemistry

Validated Application Scenarios for 7‑Chloro‑1,2,3,4‑tetrahydro‑1,8‑naphthyridine Based on Differential Evidence


A1 Adenosine Receptor Antagonist Lead Generation

Programs targeting A1 adenosine receptors for cardiovascular, renal, or CNS indications can leverage the 7‑chloro derivative as a validated pharmacophore with proven subnanomolar affinity (Ki = 0.15 nM) and >10,000‑fold selectivity over A3 receptors [1]. This scaffold eliminates the need for extensive de novo exploration of 7‑position SAR, as the chloro substituent has been empirically demonstrated to confer superior affinity and selectivity compared to 7‑unsubstituted, 7‑methoxy, and 7‑methylthio analogs [1].

KRAS G12C Covalent Inhibitor Scaffold Diversification

The tetrahydronaphthyridine core, as claimed in WO2022170947A1, represents a patented framework for developing KRAS G12C covalent inhibitors [2]. The 7‑chloro derivative serves as a versatile intermediate for introducing diverse warheads and exit‑vector substituents at the 7‑position via cross‑coupling chemistry, enabling rapid exploration of chemical space around this clinically validated target [2].

CNS‑Penetrant Small Molecule Discovery

With a TPSA of 24.9 Ų and XLogP3 of 2.5, the 7‑chloro derivative resides within the optimal physicochemical space for blood‑brain barrier penetration [3]. Medicinal chemistry programs seeking CNS‑active agents can utilize this scaffold as a core building block, confident that subsequent functionalization can proceed without exceeding CNS MPO thresholds that would otherwise require laborious polarity‑adjusting modifications [3].

Synthetic Methodology Development and Cross‑Coupling Optimization

The 7‑chloro substituent provides a reactive handle for palladium‑catalyzed cross‑coupling reactions (Suzuki‑Miyaura, Buchwald‑Hartwig amination, Sonogashira) with distinct reactivity profiles compared to bromo or iodo analogs [4]. Synthetic chemistry groups developing novel coupling methodologies can utilize this compound to benchmark catalyst systems, optimize reaction conditions, or prepare diverse compound libraries for high‑throughput screening [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.